6-(2-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-METHOXY-5-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a methoxy group, and a triazino-benzoxazepine moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 4-BROMO-2-METHOXY-5-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the triazino-benzoxazepine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Triazino-Benzoxazepine Core: This step often includes cyclization reactions using appropriate precursors.
Introduction of the Bromine Atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation and Methylsulfanyl Group Introduction: These steps may involve nucleophilic substitution reactions using methanol and methylthiol, respectively.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-BROMO-2-METHOXY-5-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
4-BROMO-2-METHOXY-5-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-2-METHOXY-5-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-BROMO-2-METHOXY-5-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER include other triazino-benzoxazepine derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:
5H-[1,2,4]triazino[5,6-b]indole derivatives: Known for their biological activities, including anticancer properties.
Indole derivatives: Widely studied for their diverse biological activities, such as antiviral and anti-inflammatory effects.
The uniqueness of 4-BROMO-2-METHOXY-5-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H17BrN4O3S |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
6-(2-bromo-4,5-dimethoxyphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H17BrN4O3S/c1-25-14-8-11(12(20)9-15(14)26-2)17-21-13-7-5-4-6-10(13)16-18(27-17)22-19(28-3)24-23-16/h4-9,17,21H,1-3H3 |
InChI Key |
VWYGYKZGLPZZOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.